molecular formula C27H27N3O4S2 B2974603 (Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864974-96-9

(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2974603
CAS No.: 864974-96-9
M. Wt: 521.65
InChI Key: WUQZJXIGCJTSAI-DQSJHHFOSA-N
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Description

The compound (Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally complex molecule featuring a benzamide core fused to a benzo[d]thiazole ring system. Key structural elements include:

  • A sulfonyl bridge linking the 3,4-dihydroquinoline moiety to the benzamide.
  • A methoxyethyl substituent at position 3 of the benzothiazole ring.
  • A methyl group at position 6 of the benzothiazole.
  • A (Z)-configuration at the imine bond of the benzothiazol-2(3H)-ylidene group.

Its synthesis likely involves multi-step reactions, including sulfonation, cyclization, and coupling strategies, as seen in analogous compounds .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S2/c1-19-9-14-24-25(18-19)35-27(29(24)16-17-34-2)28-26(31)21-10-12-22(13-11-21)36(32,33)30-15-5-7-20-6-3-4-8-23(20)30/h3-4,6,8-14,18H,5,7,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQZJXIGCJTSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule with potential therapeutic applications. This compound features a unique structural configuration that may enhance its biological efficacy. The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways.

Chemical Structure and Properties

The compound's IUPAC name indicates its intricate structure, which includes:

  • Dihydroquinoline moiety : Known for its biological activities, particularly in anticancer and antimicrobial actions.
  • Sulfonyl group : Enhances solubility and bioavailability.
  • Thiazole ring : Associated with various pharmacological effects.

Molecular Formula

The molecular formula of the compound is C24H28N3O3SC_{24}H_{28}N_{3}O_{3}S, with a molecular weight of approximately 420.53 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity :
    • Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of quinoline have shown promising results against various cancer cell lines, including breast and lung cancers .
    • The compound's ability to penetrate the blood-brain barrier (BBB) suggests potential applications in treating central nervous system tumors .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases like Alzheimer's .
    • Kinetic studies indicate mixed inhibition patterns against AChE, highlighting its potential as a therapeutic agent for cognitive disorders .
  • Antimicrobial Properties :
    • Similar compounds have been noted for their antimicrobial effects, suggesting that this compound may also exhibit activity against bacterial and fungal pathogens .

The mechanism through which (Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exerts its biological effects likely involves:

  • Binding to specific receptors or enzymes , which could alter cellular signaling pathways.
  • Interference with DNA replication or repair mechanisms in cancer cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits proliferation in various cancer cell lines; effective against DU145 and MCF7 cells
Enzyme InhibitionMixed inhibition of AChE and competitive inhibition of MAO-B
AntimicrobialPotential activity against bacteria and fungi

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of related compounds, it was found that certain derivatives exhibited IC50 values as low as 0.28 µM against AChE, indicating potent inhibitory effects that could translate to therapeutic efficacy in cancer treatment .

Case Study: Neuroprotective Effects

Research on similar quinoline derivatives has shown promising results in neuroprotection, particularly their ability to cross the BBB without significant toxicity at therapeutic doses . This underscores the potential of (Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide in treating neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Class Core Structure Substituents/Functional Groups Reference
Target Compound Benzo[d]thiazole-benzamide 3,4-Dihydroquinoline sulfonyl, methoxyethyl, methyl -
Hydrazinecarbothioamides [4–6] Triazole-thione Sulfonylbenzoyl, 2,4-difluorophenyl
S-Alkylated 1,2,4-Triazoles [10–15] 1,2,4-Triazole Phenyl/fluorophenyl ethanone, sulfonylphenyl
Thiadiazole-Benzamides (4g, 4h) 1,3,4-Thiadiazole Dimethylamino-acryloyl, methyl/chlorophenyl
Naphthoquinone-Thiazole Hybrid (3) Thiazole-naphthoquinone Adamantane, difluorobenzamide

Key Observations:

Heterocyclic Core Differences: The target compound’s benzothiazole core differs from the 1,2,4-triazole () and 1,3,4-thiadiazole () systems. Benzothiazoles are electron-rich and often associated with enhanced metabolic stability compared to triazoles or thiadiazoles . The naphthoquinone-thiazole hybrid () shares a thiazole ring but incorporates a redox-active naphthoquinone moiety absent in the target compound .

Functional Group Contributions: Sulfonyl Groups: Present in both the target compound and triazole derivatives [7–9] (), sulfonyl groups enhance solubility and may participate in hydrogen bonding or electrostatic interactions . Methoxyethyl vs.

Spectral and Physicochemical Comparisons

Table 2: Infrared (IR) Spectral Data for Carbonyl and Sulfur-Containing Groups

Compound Class ν(C=O) (cm⁻¹) ν(C=S) (cm⁻¹) ν(NH) (cm⁻¹) Tautomerism Observed? Reference
Target Compound Not reported Not reported Not reported Likely (Z-configuration) -
Hydrazinecarbothioamides [4–6] 1663–1682 1243–1258 3150–3319 No
1,2,4-Triazole-Thiones [7–9] Absent 1247–1255 3278–3414 Yes (thione form)
Thiadiazole-Benzamides (4g, 4h) 1638–1690 Absent Not reported No

Key Observations:

  • Carbonyl Stretches : The target compound’s benzamide carbonyl (expected ~1680 cm⁻¹) aligns with hydrazinecarbothioamides (1663–1682 cm⁻¹) and thiadiazole-benzamides (1638–1690 cm⁻¹) .
  • Tautomerism : Similar to 1,2,4-triazole-thiones [7–9], the target compound’s benzothiazol-2(3H)-ylidene group may exhibit tautomerism, stabilized by conjugation and the (Z)-configuration .

Key Observations:

  • The target compound’s synthesis may resemble Friedel-Crafts sulfonation (as in ) for introducing the dihydroquinoline-sulfonyl group .
  • Alkylation reactions (e.g., methoxyethyl addition) could mirror S-alkylation steps in triazole derivatives [10–15] .

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